![molecular formula C7H8BrN B1523912 3-Bromo-2-ethylpyridine CAS No. 38749-81-4](/img/structure/B1523912.png)
3-Bromo-2-ethylpyridine
Overview
Description
3-Bromo-2-ethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
3-Bromo-2-ethylpyridine can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-ethylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
3-Bromo-2-ethylpyridine can undergo various chemical reactions. For instance, it can form 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis
3-Bromo-2-ethylpyridine is a liquid at room temperature .Scientific Research Applications
Synthesis of Pyridine Derivatives
3-Bromo-2-ethylpyridine: is a valuable intermediate in the synthesis of various pyridine derivatives. These derivatives are synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which are pivotal in the development of compounds with potential applications in medicinal chemistry .
Liquid Crystal Technology
The compound’s derivatives can serve as chiral dopants for liquid crystals. The molecular structure and electrostatic potential of these derivatives make them suitable candidates for influencing the properties of liquid crystal displays, which are used in a wide range of electronic devices .
Biological Activities
Pyridine derivatives synthesized from 3-Bromo-2-ethylpyridine have been studied for various biological activities. For instance, they have shown potential in anti-thrombolytic activities, which could be significant in the treatment of blood clots .
Biofilm Inhibition
Research has indicated that certain pyridine derivatives exhibit biofilm inhibition properties. This application is crucial in preventing the formation of biofilms by bacteria, which is a major concern in medical devices and implants .
Hemolytic Activities
The hemolytic activity of these derivatives is also a field of interest. Hemolysis refers to the rupture of red blood cells, and studying this activity can lead to insights into the interaction of these compounds with biological membranes .
Quantum Mechanical Investigations
3-Bromo-2-ethylpyridine: derivatives are subjects of quantum mechanical studies using Density Functional Theory (DFT). These investigations help understand the electronic properties and reactivity of the molecules, which is essential for designing new materials and drugs .
Safety and Handling
The handling and storage of 3-Bromo-2-ethylpyridine are critical in research settings. It requires specific safety measures due to its hazardous nature, as indicated by its safety data sheet, which outlines precautions like avoiding inhalation and contact with skin or eyes .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNLBHILOYVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708863 | |
Record name | 3-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-ethylpyridine | |
CAS RN |
38749-81-4 | |
Record name | 3-Bromo-2-ethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38749-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10708863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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